molecular formula C11H14ClFN2 B3207734 2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride CAS No. 1048343-51-6

2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride

Cat. No.: B3207734
CAS No.: 1048343-51-6
M. Wt: 228.69 g/mol
InChI Key: UJHALVSHVYZJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C11H14ClFN2 and its molecular weight is 228.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptors and Myometrial Contractility

Research demonstrates the role of serotonin receptors in stimulating the contraction of human uterine smooth muscle (myometrium), highlighting the potential application of compounds like 2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride in this context. The study of various 5-HT receptor subtype-selective agonists and antagonists, including derivatives of this compound, reveals significant effects on myometrial contractility, suggesting possible therapeutic applications in uterotonic therapies (Cordeaux et al., 2009).

Antiviral Properties

Substituted derivatives of 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids, which include structural variations of this compound, exhibit antiviral properties. These compounds have been studied for their effectiveness against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, indicating their potential in antiviral drug development (Ivachtchenko et al., 2015).

Role in Antidepressant Development

Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine, related to this compound, have been identified as leads in the development of new antidepressants. These compounds show affinity for both the serotonin transporter and the 5-HT1A receptor, indicating their potential in treating depressive disorders (Evrard et al., 2005).

Synthesis of Novel Compounds and Biological Activity

The catalytic activity of nickel ferrite nanoparticles has been utilized in the synthesis of derivatives of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, a compound structurally related to this compound. These compounds have been screened for antioxidant and antimicrobial activity, underscoring their significance in medicinal chemistry (Rao et al., 2019).

Inhibitory Properties and COX-2 Inhibition

The synthesis and testing of novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides, which are structurally related to this compound, have revealed their potential as selective COX-2 inhibitors. This indicates possible applications in reducing the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHALVSHVYZJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride
Reactant of Route 3
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride
Reactant of Route 4
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride
Reactant of Route 5
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(5-Fluoro-2-methyl-1H-indol-3-yl)-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.